
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide, also known as CTAP, is a synthetic compound that belongs to the class of kappa opioid receptor antagonists. It is used in scientific research to study the role of kappa opioid receptors in various physiological and pathological conditions.
科学的研究の応用
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide is primarily used in scientific research to study the role of kappa opioid receptors in various physiological and pathological conditions. It has been shown to be a potent and selective kappa opioid receptor antagonist, which means that it can block the activation of these receptors by endogenous opioids such as dynorphins. By blocking kappa opioid receptors, N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide can help researchers understand the role of these receptors in pain perception, stress response, addiction, and mood disorders.
作用機序
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide works by binding to the kappa opioid receptors and preventing the activation of these receptors by endogenous opioids such as dynorphins. This leads to a decrease in the activity of the kappa opioid system, which is involved in the modulation of pain perception, stress response, addiction, and mood disorders.
Biochemical and Physiological Effects:
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to decrease the rewarding effects of drugs of abuse such as cocaine and morphine, suggesting that it may be useful in the treatment of addiction. It has also been shown to decrease the symptoms of depression and anxiety in animal models, suggesting that it may be useful in the treatment of mood disorders. Additionally, N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide has been shown to decrease pain perception in animal models, suggesting that it may be useful in the treatment of chronic pain.
実験室実験の利点と制限
One of the main advantages of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide is its selectivity for the kappa opioid receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological conditions. Additionally, N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide is a potent antagonist, which means that it can be used at low concentrations to achieve the desired effect. However, one of the limitations of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide is its relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
将来の方向性
There are a number of future directions for the study of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide and the kappa opioid receptor system. One area of research is the development of more selective and potent kappa opioid receptor antagonists, which may have greater therapeutic potential. Another area of research is the study of the role of the kappa opioid receptor system in various disease states, such as chronic pain, addiction, and mood disorders. Additionally, there is a need for more research on the long-term effects of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide and other kappa opioid receptor antagonists, particularly in terms of their potential for toxicity and side effects.
合成法
The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide involves the reaction of 1-cyano-1-methyl-3-phenylpropylamine with 2-bromo-1-(thiophen-2-yl)propan-1-one in the presence of a base such as potassium carbonate. The reaction yields N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide as a white solid, which can be purified by recrystallization.
特性
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-2-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14(16-9-6-12-22-16)17(21)20-18(2,13-19)11-10-15-7-4-3-5-8-15/h3-9,12,14H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCSUPGKWKBOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)NC(C)(CCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Methoxyphenyl)-2-[(3-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2992111.png)
![6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992112.png)
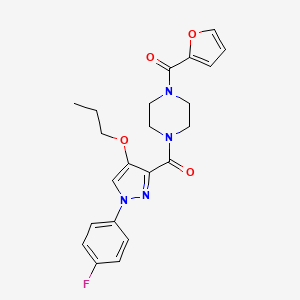
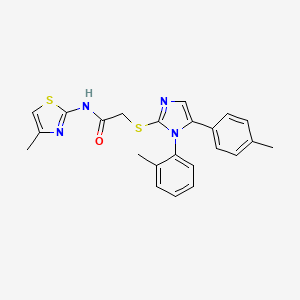
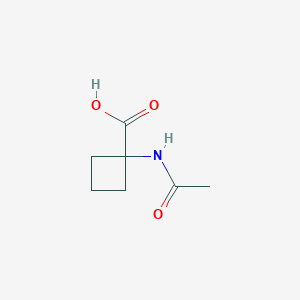
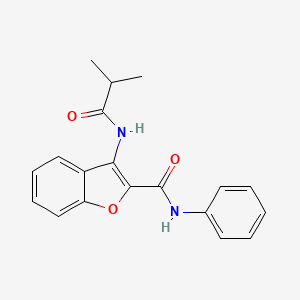
![8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992117.png)

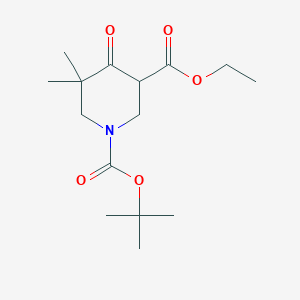
![2-Chloro-4-fluoro-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide](/img/structure/B2992123.png)
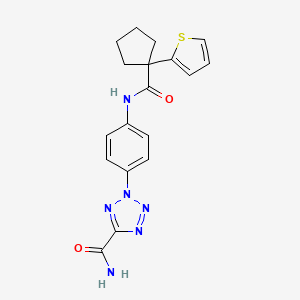
![6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2992129.png)
